molecular formula C16H25N5O2 B6918958 N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide

N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B6918958
M. Wt: 319.40 g/mol
InChI Key: BCAWJJJAEOLZQF-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclobutylmethyl group, a methoxypyrimidinyl group, and a piperazinyl group attached to an acetamide backbone. Compounds of this nature are often investigated for their potential pharmacological properties, including their ability to interact with various biological targets.

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-23-15-5-6-17-16(19-15)21-9-7-20(8-10-21)12-14(22)18-11-13-3-2-4-13/h5-6,13H,2-4,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAWJJJAEOLZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)NCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. A common synthetic route might include:

    Preparation of the cyclobutylmethyl intermediate: This can be achieved through the alkylation of cyclobutane with an appropriate alkylating agent.

    Synthesis of the 4-(4-methoxypyrimidin-2-yl)piperazine intermediate: This involves the reaction of 4-methoxypyrimidine with piperazine under suitable conditions.

    Coupling of intermediates: The final step involves the coupling of the cyclobutylmethyl intermediate with the 4-(4-methoxypyrimidin-2-yl)piperazine intermediate in the presence of an acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide
  • N-(cyclopentylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide
  • N-(cyclohexylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide: is unique due to the presence of the cyclobutylmethyl group, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

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